Apoatropine hydrochloride

Description

The exact mass of the compound Apoatropine HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

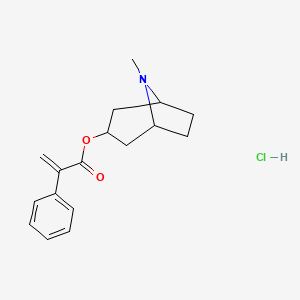

3D Structure of Parent

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;/h3-7,14-16H,1,8-11H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAARQREFCZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975194 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-81-4 | |

| Record name | Apoatropine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apoatropine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Apoatropine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of apoatropine hydrochloride, a tropane alkaloid with significant pharmacological properties. The information is curated for an audience engaged in research and development within the pharmaceutical and life sciences sectors.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound's primary mechanism of action is as an anticholinergic agent.[1][2] Specifically, it functions as a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs).[3] This means that apoatropine binds to the same sites on these receptors as the endogenous neurotransmitter, acetylcholine (ACh), but without activating them.[3] By occupying these binding sites, this compound prevents acetylcholine from binding and initiating a cellular response, thereby inhibiting the effects of ACh.[3] The antagonism is reversible, implying that once the compound is cleared, normal receptor function can be restored.[3]

This blockade of muscarinic receptors is responsible for the characteristic anticholinergic effects observed, which can include pupil dilation, increased heart rate, and a reduction in bodily secretions.[1]

Structure-Activity Relationship and Comparison with Atropine

Apoatropine is structurally related to atropine, another well-known muscarinic antagonist.[1][4] It can be formed from the dehydration of atropine.[3][4] A key structural difference is the absence of a hydroxyl group on the tropic acid moiety in apoatropine.[3] This hydroxyl group in atropine is considered crucial for high-affinity binding to muscarinic receptors, as it is believed to form a hydrogen bond with an asparagine residue within the receptor's binding pocket.[3] The lack of this hydroxyl group in apoatropine, due to the presence of a C=C double bond, alters its binding and results in differing potency and duration of action compared to atropine.[1][3]

Table 1: Qualitative Structure-Activity Relationship Comparison

| Feature | Atropine | Apoatropine | Impact on Anticholinergic Potency |

| Side Chain | Tropic Acid Moiety | Atropic Acid Moiety | The atropic acid in apoatropine introduces planarity due to a C=C double bond.[3] |

| Key Functional Group | Hydroxyl Group | Absent (Dehydrated) | The hydroxyl group is critical for high-affinity binding via hydrogen bonding.[3] |

| Binding Affinity | High | Lower (inferred) | The absence of the key hydrogen bond is expected to reduce binding affinity.[3] |

Muscarinic Receptor Subtypes and Downstream Signaling Pathways

While detailed studies on the specific binding affinities of apoatropine for each of the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are not extensively documented, its pharmacological actions suggest a broad interaction with these receptors.[3] For comparison, atropine is a non-specific antagonist, binding to all five subtypes.[3][5][6]

As a competitive antagonist, apoatropine blocks the signaling cascades initiated by acetylcholine binding. These pathways are dependent on the G-protein to which the receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also involves the modulation of ion channels, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Apoatropine's antagonism prevents these downstream events from occurring.

Figure 1: Competitive antagonism of apoatropine at the muscarinic receptor.

Figure 2: Blockade of muscarinic receptor downstream signaling pathways.

Quantitative Data

As of this writing, extensive quantitative data, such as binding affinities (Ki) or functional potencies (IC50/EC50) of this compound for individual muscarinic receptor subtypes, are not widely available in public literature.[3] For context, the affinities of other anticholinergic compounds, like Olanzapine, have been documented across subtypes (Ki values of 70, 622, 126, 350, and 82 nM for M1, M2, M3, M4, and M5 receptors, respectively).[3]

Table 2: Comparative Receptor Interaction Profile

| Compound | Receptor Target(s) | Binding Specificity | Quantitative Data Availability |

| Apoatropine | Muscarinic Acetylcholine Receptors | Broad interaction suggested, but subtype specifics are not well-documented.[3] | Limited / Not extensively documented.[3] |

| Atropine | M1, M2, M3, M4, M5 | Non-specific antagonist.[3][5][6] | Well-documented in various assays. |

Key Experimental Protocols for Mechanism Elucidation

The determination of a compound's mechanism of action, such as that of this compound, typically involves a suite of in vitro experiments.

Radioligand Binding Assays

This is a standard method to determine the affinity of a drug for a receptor.

-

Objective: To quantify the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype (e.g., from guinea pig jejunum or recombinant cell lines) are prepared and isolated.[7]

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-NMS) that is known to bind to the receptor.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

-

Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration). The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of apoatropine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Cell Membrane Chromatography (CMC)

CMC is a technique used for rapid screening and evaluation of drug-receptor interactions.[7]

-

Objective: To rapidly assess the relative affinity of this compound for muscarinic receptors.[7]

-

Methodology:

-

Stationary Phase Preparation: A cell membrane preparation containing the target receptors is immobilized onto a silica support, creating a cell membrane stationary phase (CMSP).[7]

-

Chromatography: The CMSP is packed into an HPLC column. The test compound (apoatropine) is injected into the system and eluted with a mobile phase.

-

Data Analysis: The retention time of the compound on the column is measured. A longer retention time corresponds to a stronger interaction with the immobilized receptors. This can be quantified by a capacity factor (k'), which provides a measure of relative affinity.[7]

-

References

- 1. CAS 500-55-0: Apoatropine | CymitQuimica [cymitquimica.com]

- 2. Apoatropine [drugfuture.com]

- 3. This compound | 5978-81-4 | Benchchem [benchchem.com]

- 4. Apoatropine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Atropine - Wikipedia [en.wikipedia.org]

- 7. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Apoatropine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid and a derivative of atropine, is a compound of significant interest in pharmaceutical research due to its anticholinergic properties. This technical guide provides a comprehensive overview of the synthesis and purification of apoatropine hydrochloride. The primary synthetic route involves the acid-catalyzed dehydration of atropine. This document details the experimental protocols for this conversion, including reaction conditions and purification methodologies such as recrystallization. Furthermore, it outlines analytical techniques for the characterization and purity assessment of the final product, supported by quantitative data and spectroscopic information.

Introduction

Apoatropine, chemically known as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacrylate, is a known degradation product and derivative of atropine.[1] It is formed through the elimination of a water molecule from the tropic acid moiety of atropine.[1] The hydrochloride salt of apoatropine is often preferred for pharmaceutical applications due to its increased solubility in water. This guide presents a detailed methodology for the synthesis of this compound from atropine, its subsequent purification, and its analytical characterization.

Synthesis of this compound

The most common and direct method for the synthesis of apoatropine is the dehydration of atropine. This elimination reaction can be catalyzed by either strong acids or bases.[1][2] This guide focuses on the acid-catalyzed dehydration, a widely cited method.

Synthesis Pathway

The synthesis of apoatropine from atropine is a straightforward dehydration reaction. The reaction is typically carried out using a strong acid, such as nitric acid or sulfuric acid, which protonates the hydroxyl group of the tropic acid moiety in atropine, facilitating its elimination as a water molecule and forming a double bond.[3][4]

Caption: Synthesis of this compound from Atropine.

Experimental Protocol: Dehydration of Atropine Sulfate

This protocol describes the synthesis of apoatropine from atropine sulfate, a common salt of atropine.

Materials:

-

Atropine Sulfate

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Sodium Carbonate solution (10% w/v)

-

Diethyl ether

-

Anhydrous Sodium Sulfate

-

Hydrochloric Acid (in a suitable solvent, e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of atropine sulfate in a minimal amount of deionized water.

-

Acid Addition: Slowly add concentrated sulfuric acid to the solution while stirring and cooling the flask in an ice bath to control the exothermic reaction.

-

Reaction: Heat the mixture to reflux for a specified period. The exact temperature and duration will influence the reaction yield.

-

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the dropwise addition of a 10% sodium carbonate solution until the pH is basic.

-

Extraction: Extract the aqueous solution multiple times with diethyl ether. Combine the organic extracts.

-

Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain crude apoatropine base.

-

Salt Formation: Dissolve the crude apoatropine base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid (dissolved in the same solvent) to precipitate this compound.

-

Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Atropine Sulfate | [5] |

| Dehydrating Agent | Concentrated Sulfuric Acid | [4] |

| Reaction Temperature | Reflux | [4] |

| Yield | Not explicitly stated in the reviewed literature. |

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting material, by-products, and other impurities. Recrystallization is a common and effective method for this purpose.

Purification Workflow

The general workflow for the purification of this compound involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which leads to the formation of pure crystals.

Caption: Purification Workflow for this compound.

Experimental Protocol: Recrystallization

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, a polar solvent or a mixture of solvents is generally suitable. Ethanol, methanol, or mixtures with water or acetone could be effective.[6][7]

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data:

| Parameter | Value/Solvent | Reference |

| Purification Method | Recrystallization | [3] |

| Potential Solvents | Ethanol, Methanol, Acetone/Water, Heptane/Dichloromethane | [6][7][8] |

| Expected Purity | >98% (as determined by HPLC) | |

| Recovery | Not explicitly stated in the reviewed literature. |

Analytical Characterization and Purity Assessment

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂ClNO₂ | [9] |

| Molecular Weight | 307.82 g/mol | [9] |

| Melting Point | >236 °C (decomposes) | [3] |

| Appearance | White or off-white crystalline solid | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of apoatropine would show characteristic signals for the aromatic protons of the phenyl group, the vinyl protons of the acrylate moiety, and the protons of the tropane ring system.

-

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons, and the carbons of the tropane skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (from hydrochloride) | Broad band around 2500-3000 |

| C=O stretch (ester) | ~1710-1730 |

| C=C stretch (alkene and aromatic) | ~1600-1680 |

| C-O stretch (ester) | ~1100-1300 |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for assessing the purity of this compound and for quantifying any impurities.

HPLC/UHPLC Method Parameters (Example):

| Parameter | HPLC | UHPLC | Reference |

| Column | C18 (4.6 x 250 mm, 5 µm) | BEH C18 (2.1 x 100 mm, 1.7 µm) | [11][12] |

| Mobile Phase A | 0.1% H₃PO₄ in Water | 0.1% H₃PO₄ in Water | [12] |

| Mobile Phase B | 0.1% H₃PO₄ in 90% ACN, 10% H₂O | 0.1% H₃PO₄ in 90% ACN, 10% H₂O | [12] |

| Flow Rate | 2.0 mL/min | Gradient | [11] |

| Detection | UV at 210 nm | PDA | [13] |

| Retention Time | ~25.9 min | ~3 min | [11][12] |

Validation of the Analytical Method:

A validated analytical method is essential for reliable purity determination. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Conclusion

This technical guide has outlined the synthesis of this compound via the dehydration of atropine, followed by its purification by recrystallization. While the general principles are well-established, this guide highlights the need for further detailed experimental data, particularly concerning reaction yields and purification recoveries, to optimize the process for research and development purposes. The analytical methods described provide a robust framework for the characterization and quality control of the final product, ensuring its suitability for further investigation and potential pharmaceutical applications. Professionals in drug development are encouraged to use this guide as a foundation for their own process optimization and validation studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Oxidative Degradation of Atropine Drug by Permanganate Ion in Perchloric and Sulfuric Acid Solutions: A Comparative Kinetic Study, Advances in Biochemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. CN104402877A - Preparation method of atropine sulphate - Google Patents [patents.google.com]

- 8. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 9. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

- 10. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. abap.co.in [abap.co.in]

Unveiling the Natural Origins of Apoatropine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid and a dehydration product of atropine, is a naturally occurring compound found in various members of the Solanaceae plant family. While often present as a minor alkaloid alongside its more abundant precursors, atropine and scopolamine, its distinct pharmacological properties warrant a deeper understanding of its natural sources and biosynthesis. This technical guide provides an in-depth overview of the natural occurrence of apoatropine, detailing its presence in key plant species. It further outlines comprehensive experimental protocols for the extraction, isolation, and quantification of apoatropine hydrochloride from botanical matrices, supported by quantitative data and a schematic representation of its biosynthetic pathway.

Natural Sources of this compound

Apoatropine is primarily found in plants belonging to the Solanaceae family, a diverse group known for its rich production of tropane alkaloids. The compound co-occurs with atropine and scopolamine in various genera, including Atropa, Datura, and Hyoscyamus. While typically a minor constituent, its concentration can vary depending on the plant species, the specific organ, and the developmental stage of the plant.

Quantitative Data on Apoatropine Occurrence

The quantification of apoatropine in plant materials has been less frequently reported compared to its precursor, atropine. However, available data indicates its presence in notable quantities in certain species.

| Plant Species | Plant Part | Apoatropine Concentration (% of Total Alkaloids) | Reference |

| Atropa belladonna | Leaves | 26.10% | [1] |

| Datura stramonium | Stems, Leaves | Present, but not quantified | [2] |

| Hyoscyamus niger | Root | Present as a main alkaloid alongside cuscohygrine | [3] |

Note: The concentration of apoatropine can be influenced by various factors, including geographical location, climate, and harvesting time. The data presented should be considered as indicative.

Biosynthesis of Apoatropine

Apoatropine is not directly synthesized in plants through a primary biosynthetic pathway but is rather a product of the dehydration of atropine. The biosynthesis of atropine itself is a complex process that originates from the amino acid L-phenylalanine.

The key steps leading to the formation of atropine and its subsequent conversion to apoatropine are as follows:

-

Formation of Tropic Acid Moiety: L-phenylalanine undergoes a series of enzymatic reactions to form tropic acid.

-

Formation of Tropine Moiety: The tropane ring system of tropine is synthesized from ornithine and arginine.

-

Esterification: Tropic acid and tropine are esterified to form littorine, which is then rearranged to hyoscyamine.

-

Racemization: Hyoscyamine, the levorotatory isomer, racemizes to form the racemic mixture known as atropine.

-

Dehydration: Atropine undergoes dehydration, losing a molecule of water to form apoatropine. This step can be enzyme-mediated, with studies in some organisms suggesting the involvement of a sulfotransferase-dependent mechanism.[4]

Biosynthetic Pathway Diagram

References

- 1. Tropane alkaloids in pharmaceutical and phytochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-analysis determination of tropane alkaloids in cereals and solanaceaes seeds by liquid chromatography coupled to single stage Exactive-Orbitrap. | Semantic Scholar [semanticscholar.org]

- 4. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoatropine Hydrochloride: A Technical Review of its Pharmacology and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine hydrochloride is a tropane alkaloid and a derivative of atropine, a well-known competitive antagonist of muscarinic acetylcholine receptors.[1][2][3] Chemically, it is the hydrochloride salt of the ester formed from tropine and atropic acid.[2] Found in various plants of the Solanaceae family, apoatropine can also be synthesized by the dehydration of atropine.[2] As an anticholinergic agent, this compound blocks the action of the neurotransmitter acetylcholine at muscarinic receptors, leading to a range of physiological effects. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, mechanism of action, and the experimental protocols used to characterize compounds of this class. While specific quantitative pharmacological data for this compound is limited in publicly available literature, this document presents data for the closely related and well-studied compound, atropine, for comparative purposes and outlines the standard methodologies for its pharmacological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of apoatropine and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate hydrochloride | |

| Synonyms | Atropamine hydrochloride, Atropyltropeine hydrochloride | |

| CAS Number | 5978-81-4 | [1] |

| Molecular Formula | C₁₇H₂₂ClNO₂ | [1] |

| Molecular Weight | 307.8 g/mol | [1] |

| Appearance | White or off-white crystalline solid | [2] |

| Melting Point | >236 °C (decomposes) | [2] |

| Solubility | Soluble in water, alcohol, and ether | [2] |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are classified into five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways. By competitively blocking the binding of acetylcholine, apoatropine inhibits the parasympathetic nervous system's effects on various organs and tissues.

Muscarinic Receptor Signaling Pathways

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. The specific signaling pathway activated depends on the receptor subtype.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent processes. DAG activates protein kinase C (PKC), which phosphorylates numerous downstream targets.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

Below are Graphviz diagrams illustrating these signaling pathways.

References

Apoatropine Hydrochloride: A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid structurally related to atropine, has a unique place in the history of pharmacology. Primarily known as a dehydration product of atropine, it is also found as a natural constituent in various plants of the Solanaceae family. This document provides an in-depth technical overview of apoatropine hydrochloride, covering its discovery and historical context, physicochemical properties, and pharmacological profile. Detailed experimental protocols for its synthesis and for a key pharmacological assay are provided, alongside visualizations of its mechanism of action and a typical research workflow, to serve as a comprehensive resource for the scientific community.

Discovery and History

Apoatropine's history is intrinsically linked to that of atropine, the well-known anticholinergic agent. While atropine was first isolated in a pure crystalline form in 1831 by the German pharmacist Heinrich F. G. Mein, the discovery of apoatropine followed later in the 19th century.[1]

The German chemist Albert Ladenburg is credited with the first synthesis of apoatropine from atropine in 1879.[2] His work demonstrated that apoatropine could be obtained by the dehydration of atropine, a process involving the removal of a water molecule.[3][4] This established apoatropine as a direct chemical derivative of atropine.

Although it was first identified as a synthetic product, apoatropine was later discovered to be a naturally occurring alkaloid in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), often co-existing with atropine and other tropane alkaloids like scopolamine.[3][5][6] However, a definitive account of its first isolation from a natural source is not as well-documented as its initial synthesis. Its presence in these plants suggests a biosynthetic pathway for its formation, though the specific enzymatic dehydration of atropine to apoatropine in vivo is not fully elucidated.[3]

Physicochemical Properties

This compound's properties are summarized in the table below. The hydrochloride salt form enhances its stability and solubility for research purposes.[7]

| Property | Value | Reference(s) |

| IUPAC Name | (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate hydrochloride | [4] |

| Synonyms | Atropamine hydrochloride, Atropyltropeine hydrochloride | [8] |

| CAS Number | 5978-81-4 | [8] |

| Molecular Formula | C₁₇H₂₂ClNO₂ | [9] |

| Molecular Weight | 307.82 g/mol | [8] |

| Melting Point | >236 °C (decomposes) | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in water, alcohol, and ether. | [4] |

Pharmacological Profile

Mechanism of Action

This compound is a competitive and reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[7][10] It competes with the endogenous neurotransmitter acetylcholine for binding sites on these G protein-coupled receptors. By blocking these receptors, apoatropine inhibits the effects of parasympathetic nerve stimulation.

The five subtypes of muscarinic receptors (M1-M5) are coupled to different G proteins, leading to varied cellular responses. M1, M3, and M5 receptors primarily couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium. M2 and M4 receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

Muscarinic receptor signaling pathways antagonized by this compound.

Receptor Binding Affinity

While detailed studies on the specific binding affinities of this compound for each of the muscarinic receptor subtypes are not extensively documented in publicly available literature, its pharmacological actions suggest a broad interaction with these receptors.[11] It is generally considered to have a lower binding affinity (and therefore lower potency) than atropine.[3]

For comparison, the table below includes the binding affinities (Ki values) for atropine at human muscarinic receptor subtypes. It is anticipated that the Ki values for this compound would be higher, indicating a lower affinity.

| Receptor Subtype | Atropine Ki (nM) | Apoatropine HCl Ki (nM) |

| M1 | 0.25 - 2 | Not widely documented |

| M2 | ~5-8 | Not widely documented |

| M3 | ~2-4 | Not widely documented |

| M4 | Not widely documented | Not widely documented |

| M5 | Not widely documented | Not widely documented |

Note: Atropine Ki values are compiled from various pharmacological studies and represent approximate affinities.

Toxicity Data

Apoatropine is considered a poisonous substance.[4] The acute toxicity of apoatropine and its hydrochloride salt is compared with atropine in the table below.

| Compound | Species | Route | LD₅₀ | Reference(s) |

| Apoatropine | Mouse | Oral | 160 mg/kg | [12] |

| This compound | Rat | Oral | 5 - 50 mg/kg (estimated) | [13] |

| Atropine | Mouse | Oral | 75 mg/kg | [9] |

Experimental Protocols

Synthesis of Apoatropine from Atropine

This protocol is based on the classical method of dehydrating atropine.

Objective: To synthesize apoatropine by the acid-catalyzed dehydration of atropine.

Materials:

-

Atropine sulfate

-

Concentrated nitric acid

-

Sodium carbonate solution (10% w/v)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

TLC plates (silica gel)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Dissolve a known quantity of atropine sulfate in a minimal amount of distilled water in a round-bottom flask.

-

Slowly add concentrated nitric acid to the solution with constant stirring. The mixture should be heated gently under reflux for a specified period (e.g., 1-2 hours) to facilitate the dehydration reaction.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium carbonate solution until the pH is basic (approximately pH 9-10).

-

Transfer the aqueous solution to a separatory funnel and extract the product with several portions of diethyl ether.

-

Combine the organic extracts and wash them with a small amount of distilled water.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The resulting crude apoatropine can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

-

Monitor the purity of the product using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots under a UV lamp.

-

Determine the melting point of the purified apoatropine and compare it with the literature value.

Muscarinic Receptor Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype (e.g., M1) using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human M1 muscarinic receptor subtype.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound solutions of varying concentrations.

-

Atropine as a positive control for non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, a fixed concentration of [³H]-NMS, and the varying concentrations of this compound.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

For determining non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a natural product like this compound.

A typical workflow for natural product drug discovery and development.

Conclusion

This compound, while less potent and studied than its precursor atropine, remains a significant compound for researchers in pharmacology and medicinal chemistry. Its discovery through chemical synthesis and subsequent identification as a natural product highlight the intricate relationship between natural and synthetic compounds. This technical guide provides a foundational resource for professionals, summarizing the key historical, chemical, and pharmacological data on this compound, and offering detailed protocols and workflows to facilitate further research and development. The continued exploration of such compounds is crucial for a deeper understanding of muscarinic receptor pharmacology and the development of novel therapeutics.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Apoatropine | 500-55-0 | Benchchem [benchchem.com]

- 4. Apoatropine - Wikipedia [en.wikipedia.org]

- 5. Apoatropine [drugfuture.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound | 5978-81-4 | Benchchem [benchchem.com]

- 8. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 9. scbt.com [scbt.com]

- 10. CAS 500-55-0: Apoatropine | CymitQuimica [cymitquimica.com]

- 11. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APOATROPINE | 500-55-0 [chemicalbook.com]

- 13. sds.edqm.eu [sds.edqm.eu]

An In-depth Technical Guide to Apoatropine Hydrochloride (CAS: 5978-81-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoatropine hydrochloride is a tropane alkaloid and a derivative of atropine. It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), thereby exhibiting anticholinergic properties.[1][2][3] Structurally distinct from atropine by the absence of a hydroxyl group and the presence of a double bond in the tropic acid moiety, apoatropine displays a significantly lower anticholinergic potency.[2] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound. It includes detailed experimental protocols for its study and visual representations of its mechanism of action and experimental workflows to support researchers in drug discovery and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of apoatropine, a natural alkaloid found in plants of the Solanaceae family.[4] It can also be synthesized by the dehydration of atropine.[4]

| Property | Value | Reference(s) |

| CAS Number | 5978-81-4 | [5] |

| Molecular Formula | C₁₇H₂₂ClNO₂ | [5] |

| Molecular Weight | 307.82 g/mol | [5] |

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride | [6] |

| Appearance | Solid | [7] |

| Melting Point | >236 °C (decomposes) | [4] |

| Solubility | Soluble in water, alcohol, and ether. | [4] |

| Purity (typical) | ≥90.0% (HPLC) | [7] |

Pharmacological Profile

Mechanism of Action

This compound is a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It competes with the endogenous neurotransmitter, acetylcholine, for binding sites on these G-protein coupled receptors, thereby inhibiting the initiation of downstream signaling cascades.[2] The five subtypes of muscarinic receptors (M1-M5) are involved in a wide range of physiological functions, and their blockade by apoatropine leads to its anticholinergic effects.

Pharmacological Data

While extensive quantitative binding data for apoatropine across the five muscarinic receptor subtypes is not widely documented, it is established that its binding affinity is considerably weaker than that of atropine.[2][8] The hydroxyl group present in atropine's tropic acid moiety, which is absent in apoatropine, is crucial for high-affinity binding to muscarinic receptors.[2] For comparative purposes, the binding affinities (Ki values) and IC50 values for the non-selective muscarinic antagonist atropine are provided below.

Table 2.1: Binding Affinity (Ki) of Atropine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 1.27 ± 0.36 |

| M2 | 3.24 ± 1.16 |

| M3 | 2.21 ± 0.53 |

| M4 | 0.77 ± 0.43 |

| M5 | 2.84 ± 0.84 |

Table 2.2: IC50 Values of Atropine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | IC50 (nM) |

| M1 | 2.22 ± 0.60 |

| M2 | 4.32 ± 1.63 |

| M3 | 4.16 ± 1.04 |

| M4 | 2.38 ± 1.07 |

| M5 | 3.39 ± 1.16 |

Signaling Pathways

As a muscarinic antagonist, this compound blocks the signaling pathways initiated by acetylcholine binding to M1-M5 receptors. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.

References

- 1. CAS 500-55-0: Apoatropine | CymitQuimica [cymitquimica.com]

- 2. This compound | 5978-81-4 | Benchchem [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Apoatropine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Apoatropine | C17H21NO2 | CID 64695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Apoatropine phyproof Reference Substance 5978-81-4 [sigmaaldrich.com]

- 8. Apoatropine | 500-55-0 | Benchchem [benchchem.com]

Apoatropine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine hydrochloride, a tropane alkaloid derived from atropine, serves as a significant compound in pharmacological research and pharmaceutical quality control. As a potent anticholinergic agent, it functions as a competitive antagonist of muscarinic acetylcholine receptors. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, mechanism of action, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its analytical characterization are presented, alongside a visualization of its primary signaling pathway.

Physicochemical Properties

This compound is the hydrochloride salt of apoatropine, a derivative of atropine. Its key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 307.82 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₂ClNO₂ | [1][4][5] |

| CAS Number | 5978-81-4 | [1][2][4][6] |

| Melting Point | 239 °C | [3] |

| Appearance | White or off-white crystalline solid | [7] |

| Solubility | Soluble in hot water; sparingly soluble in alcohol and acetone; nearly insoluble in ether. | [3] |

Synthesis and Natural Occurrence

Natural Occurrence: Apoatropine is a naturally occurring alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[8][9]

Chemical Synthesis: The primary method for the synthesis of apoatropine is through the dehydration of atropine. This reaction can be achieved using nitric acid, which facilitates the elimination of a water molecule from the tropic acid moiety of atropine.[8][9]

Mechanism of Action and Signaling Pathway

This compound functions as an anticholinergic agent by acting as a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these G-protein coupled receptors. By blocking the binding of ACh, apoatropine inhibits the downstream signaling cascades initiated by muscarinic receptor activation. This leads to a reduction in the parasympathetic nervous system's effects on various organs. For instance, in the heart, antagonism of M2 muscarinic receptors leads to an increased heart rate.[6][10]

The generalized signaling pathway inhibited by this compound is depicted below.

Experimental Protocols: Analytical Characterization

This compound is often analyzed as an impurity in atropine pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are common analytical techniques for its separation and quantification.

UHPLC Method for the Determination of Apoatropine HCl

This protocol is adapted from a validated method for the analysis of atropine and its impurities.[5]

Objective: To separate and quantify this compound from atropine and other related impurities.

Instrumentation:

-

Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm)

-

UHPLC system with a suitable detector (e.g., UV detector at 210 nm)

Reagents:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water

-

Apoatropine HCl reference standard

Chromatographic Conditions:

-

Flow Rate: Gradient elution (specific gradient profile to be optimized)

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C

-

Injection Volume: 1-5 µL

-

Detection Wavelength: 210 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase A). Prepare a series of working standards by serial dilution to construct a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to a known concentration.

-

Chromatographic Run: Equilibrate the column with the initial mobile phase composition. Inject the standards and samples.

-

Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

HPLC Method (USP 37)

A traditional HPLC method as described in the context of atropine sulfate injection analysis can also be used.[5][11]

Instrumentation:

-

HPLC C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC system with a UV/Visible detector

Reagents:

-

Mobile Phase: Isocratic mobile phase consisting of 5.1 g of tetrabutylammonium hydrogen sulfate with 50 mL of acetonitrile, diluted with acetate buffer to 1 L and pH adjusted to 5.5 with 5 N NaOH.[5]

-

Apoatropine HCl reference standard

Chromatographic Conditions:

-

Flow Rate: 2 mL/min

-

Column Temperature: 25°C

-

Detection: UV detection

Procedure: The procedure for standard and sample preparation, injection, and data analysis is analogous to the UHPLC method described above. The retention time for apoatropine HCl in this method is approximately 25.9 minutes.[5][11]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of apoatropine.[12][13]

-

GC-MS: Apoatropine can be identified by its characteristic mass spectrum, often showing a molecular ion peak and specific fragmentation patterns. Thermal degradation in the GC inlet can occur, leading to the formation of apoatropine from atropine.[12][13][14]

-

LC-MS/MS: This technique provides high sensitivity and selectivity for the quantification of apoatropine in complex matrices like plasma.[2][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural confirmation of apoatropine.[16][17] The chemical shifts and coupling constants provide detailed information about the molecular structure.

Applications in Research and Development

This compound primarily serves as:

-

A reference standard for the quality control of pharmaceutical products containing atropine, where it is considered a major impurity.[2][18]

-

A pharmacological tool for in vitro and in vivo studies investigating the role of muscarinic acetylcholine receptors in various physiological and pathological processes.[2]

Conclusion

This compound is a well-characterized tropane alkaloid with significant importance in both analytical chemistry and pharmacology. Its role as a muscarinic antagonist provides a clear mechanism of action, making it a valuable compound for research. The analytical methods detailed herein provide a robust framework for its identification and quantification, ensuring the quality and safety of related pharmaceutical products.

References

- 1. CAS 500-55-0: Apoatropine | CymitQuimica [cymitquimica.com]

- 2. This compound | 5978-81-4 | Benchchem [benchchem.com]

- 3. Apoatropine [drugfuture.com]

- 4. scbt.com [scbt.com]

- 5. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Apoatropine - Wikipedia [en.wikipedia.org]

- 9. Apoatropine | 500-55-0 | Benchchem [benchchem.com]

- 10. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 11. scirp.org [scirp.org]

- 12. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. APOATROPINE(500-55-0) 1H NMR [m.chemicalbook.com]

- 17. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Apoatropine Impurities | SynZeal [synzeal.com]

Apoatropine Hydrochloride Solubility Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of apoatropine hydrochloride. The document details its solubility in various solvents, the impact of temperature and pH, and outlines experimental protocols for solubility determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Physicochemical Properties of this compound

This compound is a tropane alkaloid, chemically derived from atropine.[1][2] Understanding its fundamental physicochemical properties is crucial for its application in research and pharmaceutical development.

| Property | Value | Reference |

| CAS Number | 5978-81-4 | [2] |

| Molecular Formula | C₁₇H₂₂ClNO₂ | [2] |

| Molecular Weight | 307.82 g/mol | [2] |

| Appearance | White or off-white crystalline solid | [1] |

| Melting Point | >236 °C (decomposes) | [1] |

Solubility Profile of this compound

This compound exhibits a varied solubility profile depending on the solvent, temperature, and pH of the medium.

Solubility in Various Solvents

The solubility of this compound has been determined in a range of common laboratory solvents. The hydrochloride salt form generally enhances its aqueous solubility compared to its free base.[3]

| Solvent | Solubility | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | 14.29 mg/mL | With heating and sonication | [3] |

| Water | Soluble | Sparingly soluble at room temperature, with improved dissolution upon heating. | [3] |

| Ethanol | Soluble | Limited solvation capacity; classified as a slightly soluble system. | [3] |

| Methanol | Soluble | Limited solvation capacity; classified as a slightly soluble system. | [3] |

| Chloroform | Good | Represents an exception to the typical poor solubility of alkaloid hydrochloride salts in organic solvents. | [3] |

| Ether | Soluble | - | [1] |

Effect of Temperature on Solubility

Effect of pH on Solubility

The pH of the aqueous medium is a critical factor influencing the solubility of tropane alkaloids. Generally, these compounds are more soluble in acidic conditions due to the protonation of the nitrogen atom in the tropane ring, forming a more polar and thus more water-soluble species.[4] However, it has been noted that apoatropine may present an exception to this general rule for tropane alkaloids.[4] A detailed experimental pH-solubility profile is essential for understanding its behavior in different physiological environments.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pre-formulation studies. The following sections outline the methodologies for accurately assessing the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered to be at equilibrium when consecutive measurements of the solute concentration are constant.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UPLC method.

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Analytical Method for Quantification: HPLC/UPLC

A robust and validated analytical method is essential for the accurate quantification of this compound in solubility studies. Both HPLC and UPLC are suitable techniques. A reported UPLC method for atropine and its impurities, including apoatropine HCl, can be adapted for this purpose.[6]

Instrumentation:

-

UPLC system with a photodiode array (PDA) detector

-

Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) or equivalent

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water

-

Gradient Elution: A suitable gradient program to ensure the separation of apoatropine from any potential degradants or impurities.

-

Flow Rate: Approximately 0.3 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 210-230 nm).

-

Injection Volume: 1-5 µL

Method Validation:

The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Workflow for Analytical Quantification:

Caption: Workflow for the quantification of this compound using UPLC.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. The data and protocols presented herein are intended to assist researchers and drug development professionals in their work with this compound. It is important to note that for specific applications, further experimental verification of solubility under the relevant conditions is highly recommended. The provided experimental workflows offer a systematic approach to obtaining reliable and reproducible solubility data.

References

- 1. Apoatropine - Wikipedia [en.wikipedia.org]

- 2. bioassaysys.com [bioassaysys.com]

- 3. enamine.net [enamine.net]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

An In-Depth Technical Guide to the Anticholinergic Activity of Apoatropine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid structurally related to atropine, is recognized for its anticholinergic properties.[1] This technical guide provides a comprehensive overview of the current understanding of apoatropine hydrochloride's anticholinergic activity, focusing on its mechanism of action as a muscarinic acetylcholine receptor antagonist. Due to a notable scarcity of publicly available quantitative binding data for apoatropine, this document also presents a representative experimental protocol for determining muscarinic receptor affinity, based on established methodologies for similar compounds. Furthermore, the guide outlines the general signaling pathways associated with muscarinic receptor antagonism and provides a framework for future research to elucidate the specific pharmacological profile of this compound.

Introduction

Apoatropine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[2] It can also be synthesized through the dehydration of atropine.[3] Like other tropane alkaloids, its pharmacological effects are primarily attributed to its interaction with the cholinergic nervous system.[1][4] Specifically, apoatropine acts as an anticholinergic agent by competitively antagonizing muscarinic acetylcholine receptors (mAChRs).[1][5] This blockade of acetylcholine's action at these receptors leads to a range of physiological effects, including pupil dilation, increased heart rate, and reduced secretions.[1] While structurally similar to atropine, the potency and duration of action of apoatropine may differ.[1] This guide aims to consolidate the existing knowledge on the anticholinergic activity of this compound and to provide a technical framework for its further investigation.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism underlying the anticholinergic activity of this compound is its competitive antagonism of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes.[5][6] As a competitive antagonist, apoatropine binds to these receptors at the same site as the endogenous neurotransmitter, acetylcholine, but does not activate them. This reversible binding prevents acetylcholine from eliciting its normal physiological response.[5]

Signaling Pathways

Muscarinic receptors couple to various G-proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and also modulates ion channels. By blocking these receptors, this compound is expected to inhibit these downstream signaling events.

Quantitative Data on Anticholinergic Activity

A comprehensive review of the scientific literature reveals a significant lack of publicly available quantitative data on the binding affinities (Ki), dissociation constants (Kd), or half-maximal inhibitory concentrations (IC50) of this compound for the five muscarinic receptor subtypes. While extensive data exists for the related compound, atropine, direct extrapolation of these values to apoatropine is not scientifically valid due to structural differences.[7][8][9][10][11][12]

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Dissociation Constant (Kd) | IC50 | pA2 | Reference |

| M1 | Apoatropine HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| M2 | Apoatropine HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| M3 | Apoatropine HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| M4 | Apoatropine HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| M5 | Apoatropine HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 1: Muscarinic Receptor Binding Profile of this compound

For comparative purposes, atropine generally exhibits high affinity for all muscarinic receptor subtypes, with Ki values typically in the low nanomolar range.[7][8][9][10][11][12]

Experimental Protocols

To address the gap in quantitative data, a representative experimental protocol for determining the muscarinic receptor binding affinity of this compound is provided below. This protocol is based on standard radioligand binding assay methodologies commonly used for characterizing muscarinic antagonists.[11]

Representative Radioligand Displacement Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic acetylcholine receptor subtypes (M1-M5) through competitive displacement of a radiolabeled antagonist.

Materials:

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable high-affinity muscarinic antagonist radioligand.

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO or assay buffer).

-

Reference Compound: Atropine or another well-characterized non-selective muscarinic antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Radioligand ([³H]-NMS) at a concentration close to its Kd value.

-

Cell membrane suspension.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist like atropine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound is an established anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors. While its general mechanism of action is understood, there is a significant lack of specific quantitative data regarding its affinity for the different muscarinic receptor subtypes. This information is crucial for a comprehensive understanding of its pharmacological profile and for guiding its potential therapeutic applications. The representative experimental protocol provided in this guide offers a framework for researchers to generate this much-needed data. Future research should focus on performing comprehensive binding and functional assays to determine the affinity and selectivity of this compound for each of the five muscarinic receptor subtypes. Furthermore, investigating the downstream signaling effects of apoatropine in various cell types will provide a more complete picture of its cellular and physiological consequences. Such studies will be invaluable for the scientific and drug development communities in further exploring the therapeutic potential of this tropane alkaloid.

References

- 1. CAS 500-55-0: Apoatropine | CymitQuimica [cymitquimica.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Apoatropine - Wikipedia [en.wikipedia.org]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peripheral and central muscarinic receptor affinity of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Apoatropine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine, a tropane alkaloid and a dehydration product of atropine, is a compound of interest for its potential pharmacological activities, including its effects as a muscarinic receptor antagonist.[1] These application notes provide a guide for researchers conducting in vivo studies with apoatropine hydrochloride, summarizing available data and providing generalized protocols based on related compounds due to the limited specific in vivo research on apoatropine itself. It is reported to be significantly more toxic than atropine, necessitating careful dose selection and handling.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₁NO₂ · HCl | --INVALID-LINK-- |

| Molecular Weight | 307.82 g/mol | --INVALID-LINK-- |

| Appearance | White or off-white crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in water, alcohol, and ether | --INVALID-LINK-- |

| Storage | 2-8°C | --INVALID-LINK-- |

Quantitative Data

Due to the limited number of published in vivo studies specifically on this compound, a comprehensive summary of quantitative data is challenging. The following table includes available data and estimates.

| Parameter | Species | Value | Administration Route | Reference |

| LD₅₀ (Lethal Dose, 50%) | Rat | 5 - 50 mg/kg (estimated) | Oral | --INVALID-LINK-- |

| LD₅₀ (Lethal Dose, 50%) | Mouse | 110 mg/kg | Intravenous | --INVALID-LINK-- |

Experimental Protocols

The following are generalized protocols for in vivo studies. Researchers should adapt these based on their specific experimental design and in-house ethical guidelines. Given the toxicity of apoatropine, initial dose-ranging studies are highly recommended.

Protocol 1: Evaluation of Antispasmodic Activity on Intestinal Motility

This protocol is adapted from general methods for assessing the effects of anticholinergic agents on gastrointestinal transit.

Objective: To assess the inhibitory effect of this compound on intestinal motility in a rodent model.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

-

Test animals (e.g., male Wistar rats, 200-250g)

Procedure:

-

Fast the animals for 18-24 hours with free access to water.

-

Divide the animals into control and test groups.

-

Administer this compound (dissolved in vehicle) to the test groups via a suitable route (e.g., intraperitoneal, oral). The control group receives the vehicle only.

-

After a set period (e.g., 30 minutes), administer the charcoal meal orally to all animals (e.g., 1 mL/100g body weight).

-

After a further set period (e.g., 30 minutes), euthanize the animals by an approved method.

-

Carefully dissect the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculate the percentage of intestinal transit for each animal.

Data Analysis: Compare the mean intestinal transit between the control and treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in transit in the treated group indicates antispasmodic activity.

Protocol 2: Assessment of Cardiovascular Effects

This protocol provides a general framework for evaluating the effects of this compound on blood pressure and heart rate in an anesthetized animal model.

Objective: To determine the effect of this compound on cardiovascular parameters.

Materials:

-

This compound

-

Anesthetic (e.g., sodium pentobarbital)

-

Test animals (e.g., male dogs)

-

Blood pressure monitoring system

-

ECG recorder

Procedure:

-

Anesthetize the animal using an appropriate anesthetic agent.

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Record baseline blood pressure and heart rate for a stable period.

-

Administer this compound intravenously at varying doses.

-

Continuously monitor and record blood pressure and heart rate.

-

Observe for any changes from the baseline and the dose-response relationship.

Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline for each dose.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

Apoatropine, similar to its parent compound atropine, is expected to act as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This antagonism is the basis for its potential antispasmodic effects on smooth muscle, such as that in the gastrointestinal tract.

Caption: Proposed mechanism of this compound as a muscarinic antagonist.